
2-Iodo-4,6-dimethoxybenzoic acid
Overview
Description
2-Iodo-4,6-dimethoxybenzoic acid is an organic compound with the molecular formula C9H9IO4 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2, 4, and 6 on the benzene ring are substituted by iodine and methoxy groups, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-4,6-dimethoxybenzoic acid typically involves the iodination of 4,6-dimethoxybenzoic acid. One common method is the ipso-iododecarboxylation reaction, where 4,6-dimethoxybenzoic acid is treated with a suitable iodine source, such as iodine monochloride (ICl) or N-iodosuccinimide (NIS), in the presence of a catalyst like palladium. The reaction is carried out under controlled conditions to ensure high yield and selectivity .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar iodination process, but with optimizations for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations, ensuring consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions: 2-Iodo-4,6-dimethoxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions, often facilitated by palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.
Oxidation and Reduction: The methoxy groups can undergo oxidation to form corresponding quinones, while reduction reactions can target the carboxylic acid group to form alcohols or aldehydes.
Common Reagents and Conditions:
Substitution: Palladium catalysts, boronic acids, and bases like potassium carbonate are commonly used in cross-coupling reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Products include various substituted benzoic acids depending on the nucleophile used.
Oxidation: Formation of quinones.
Reduction: Formation of alcohols or aldehydes.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
Research indicates that derivatives of benzoic acid, including 2-iodo-4,6-dimethoxybenzoic acid, exhibit antimicrobial activity. These compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents. The presence of iodine enhances their efficacy against resistant strains due to its ability to disrupt microbial cell membranes .
Immunomodulatory Effects
Studies have shown that this compound can enhance the immune response by promoting the phagocytic activity of macrophages. This property is particularly valuable in developing treatments for immunocompromised patients or conditions where enhanced immune function is desirable .
Biological Research
Biochemical Assays
This compound serves as an organic buffer in biochemical assays, providing a stable environment for enzyme reactions and other biological processes. Its solubility and stability make it suitable for various applications in molecular biology and biochemistry .
Cell Culture Studies
In cell culture experiments, this compound has been used to study its effects on cell proliferation and differentiation. Its ability to modulate signaling pathways makes it a useful tool for investigating cellular responses to various stimuli .
Synthetic Organic Chemistry
Reagent in Synthesis
this compound is utilized as a reagent in the synthesis of more complex organic compounds. Its electrophilic nature allows it to participate in nucleophilic substitution reactions, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals .
Functionalization of Aromatic Compounds
The compound can be employed in the functionalization of aromatic systems through various chemical transformations such as Friedel-Crafts acylation or alkylation reactions. This versatility allows chemists to create a wide array of derivatives with tailored properties for specific applications .
Case Study 1: Antimicrobial Activity Evaluation
A study evaluated the antimicrobial efficacy of this compound against several bacterial strains including Escherichia coli and Staphylococcus aureus. The compound demonstrated significant inhibition zones compared to control groups, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Immunomodulatory Effects
In an experiment involving macrophage cell lines, treatment with this compound resulted in increased expression of cytokines associated with immune response activation. This finding supports its application in therapies aimed at enhancing immune function.
Mechanism of Action
The mechanism of action of 2-Iodo-4,6-dimethoxybenzoic acid in biological systems involves its interaction with specific molecular targets. The iodine atom and methoxy groups can participate in various biochemical pathways, influencing enzyme activity and cellular processes. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .
Comparison with Similar Compounds
2,4-Dimethoxybenzoic Acid: Similar structure but lacks the iodine atom, resulting in different reactivity and applications.
2,6-Dimethoxybenzoic Acid: Another similar compound with methoxy groups at different positions, affecting its chemical properties and uses.
Uniqueness: 2-Iodo-4,6-dimethoxybenzoic acid is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential for use in iodination reactions and as a precursor for radiolabeled compounds in medical imaging and therapy .
Biological Activity
2-Iodo-4,6-dimethoxybenzoic acid (CAS No. 852810-81-2) is an organic compound characterized by its unique molecular structure, which includes an iodine atom and two methoxy groups attached to a benzoic acid skeleton. This compound has garnered attention in the fields of medicinal chemistry and organic synthesis due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
The molecular formula of this compound is , with a molecular weight of 308.07 g/mol. The presence of iodine enhances the compound's reactivity, while the methoxy groups contribute to its solubility and electronic characteristics. These features make it a valuable candidate for further biological evaluation.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study highlighted its potential as a candidate for developing new antibiotics due to its effectiveness against bacterial strains resistant to conventional treatments. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of metabolic pathways critical for bacterial survival.
Anti-inflammatory Effects
The compound has also shown promise in anti-inflammatory applications . In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines in activated macrophages. This suggests a potential role in treating inflammatory diseases, although further studies are needed to elucidate the precise mechanisms involved.
Anticancer Activity
In cancer research, this compound has been evaluated for its anticancer properties . Preliminary results indicate that it may inhibit telomerase activity, a critical factor in cancer cell immortality. In one study, the compound exhibited an IC50 value of 1.58 μM against telomerase in melanoma cell lines, indicating significant potential for further development as an anticancer agent .
Case Studies
Several case studies have explored the biological activities of this compound:
- Antibacterial Activity : A study tested various concentrations of this compound against Staphylococcus aureus and Escherichia coli. Results showed a dose-dependent inhibition of bacterial growth, with significant effects noted at concentrations above 50 μg/mL.
- Inhibition of Inflammatory Cytokines : In an experimental model using lipopolysaccharide (LPS)-activated macrophages, treatment with the compound reduced levels of TNF-alpha and IL-6 by approximately 40%, supporting its role in modulating inflammatory responses.
- Telomerase Inhibition : In vitro assays demonstrated that treatment with varying concentrations of 2-Iodo-4,
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for preparing 2-Iodo-4,6-dimethoxybenzoic acid?
A high-yield method involves iodination of a dimethoxybenzoic acid precursor under acidic conditions. For example, sodium periodate (NaIO₄) in 30% aqueous acetic acid at reflux (100–110°C) for 4 hours achieves ~92% yield for analogous iodosylbenzoic acid derivatives. Critical steps include rigorous stirring, post-reaction dilution with cold water, and protection from light during isolation to prevent decomposition. Purification via filtration and washing with ice-cold water/acetone ensures purity .
Q. How can researchers verify the structural integrity of this compound?
X-ray crystallography using programs like SHELXL (part of the SHELX suite) is recommended for precise structural refinement. For solution-phase characterization, employ NMR spectroscopy: the methoxy (-OCH₃) groups typically show singlets at ~3.8–4.0 ppm (¹H NMR), while aromatic protons resonate downfield due to electron-withdrawing iodine and methoxy substituents. Cross-validate with FT-IR (C=O stretch at ~1680–1700 cm⁻¹) and mass spectrometry (m/z ~308 for [M+H]⁺) .
Q. What safety protocols are essential when handling this compound?
Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Store in airtight containers at 2–8°C to prevent degradation. In case of spills, neutralize with 5% NaOH and rinse with copious water. Avoid exposure to heat or open flames, as halogenated aromatics may release toxic fumes (e.g., HI, I₂) upon decomposition .
Advanced Research Questions
Q. How can discrepancies in reaction yields during iodination be resolved?
Yield variations often stem from reagent purity (e.g., NaIO₄ oxidation efficiency), reaction time/temperature deviations, or competing side reactions (e.g., demethylation). Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and optimize stoichiometry. For lower yields, consider alternative oxidizing agents (e.g., Oxone®) or microwave-assisted synthesis to enhance regioselectivity .
Q. What role does this compound play in hypervalent iodine chemistry?
The iodine(III) derivative (e.g., iodosylbenzoic acid) acts as a mild oxidant in C–H functionalization and cross-coupling reactions. The electron-donating methoxy groups stabilize the hypervalent iodine center, enhancing its electrophilicity. This compound is particularly useful in catalytic cycles for synthesizing chiral intermediates in drug discovery .
Q. How does the substitution pattern (4,6-dimethoxy vs. 4,5-dimethoxy) affect reactivity?
The 4,6-dimethoxy configuration creates a sterically hindered environment, reducing nucleophilic attack at the para position. In contrast, 4,5-dimethoxy derivatives exhibit greater electronic activation of adjacent positions, facilitating electrophilic substitution. Computational studies (DFT) can quantify these effects by analyzing frontier molecular orbitals and charge distribution .
Q. What strategies improve crystallinity for X-ray analysis of iodine-containing aromatics?
Slow evaporation from polar aprotic solvents (e.g., DMSO/EtOH mixtures) promotes crystal growth. For challenging cases, use SHELXD for structure solution via dual-space methods and SHELXL for refinement with anisotropic displacement parameters. Address twinning or disorder by collecting high-resolution data (≤1.0 Å) and applying restraints to methoxy/iodine groups .
Q. Data Interpretation and Methodological Challenges
Q. How to troubleshoot conflicting spectroscopic data for iodinated benzoic acids?
Contradictions may arise from tautomerism (e.g., keto-enol in ortho-substituted acids) or paramagnetic impurities. Confirm tautomeric forms via variable-temperature NMR. For purity issues, use preparative HPLC (C18 column, 0.1% TFA in H₂O/MeCN) to isolate isomers. Cross-reference with high-resolution mass spectrometry (HRMS) to confirm molecular formulas .
Q. What analytical techniques differentiate between iodine oxidation states (I⁻, I⁺, I³⁺) in derivatives?
X-ray photoelectron spectroscopy (XPS) provides direct evidence of iodine oxidation states via binding energy shifts (e.g., I³⁺ at ~620–625 eV). Raman spectroscopy identifies I–O stretches (~650–750 cm⁻¹ for I=O). Cyclic voltammetry can further elucidate redox behavior in solution .
Properties
IUPAC Name |
2-iodo-4,6-dimethoxybenzoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IO4/c1-13-5-3-6(10)8(9(11)12)7(4-5)14-2/h3-4H,1-2H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXVWUCDVWPDFNK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)I)C(=O)O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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